molecular formula C5H3BrINO B142197 2-Bromo-6-iodopyridin-3-ol CAS No. 129611-32-1

2-Bromo-6-iodopyridin-3-ol

Cat. No.: B142197
CAS No.: 129611-32-1
M. Wt: 299.89 g/mol
InChI Key: IQUADFAYJOJQJA-UHFFFAOYSA-N
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Description

2-Bromo-6-iodopyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C5H3BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodopyridin-3-ol can be synthesized through various methods. One common approach involves the bromination and iodination of pyridin-3-ol. The reaction typically involves the use of bromine and iodine in the presence of a suitable catalyst and solvent. For example, the compound can be prepared by reacting 2-bromo-3-pyridinol with iodine in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Scientific Research Applications

2-Bromo-6-iodopyridin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodopyridin-3-ol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparison: 2-Bromo-6-iodopyridin-3-ol is unique due to the specific positioning of the bromine and iodine atoms, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications .

Properties

IUPAC Name

2-bromo-6-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUADFAYJOJQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450615
Record name 2-Bromo-6-iodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129611-32-1
Record name 2-Bromo-6-iodo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129611-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-iodopyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-iodopyridin-3-ol
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Synthesis routes and methods I

Procedure details

Add I2 (21.0 g, 82.7 mmol) in solid form, a little at a time, in the space of 5 min, to a solution of 2-bromo-3-pyridinol (14.0 g, 80.8 mmol) and of K2CO3 (22.3 g, 161 mmol) in H2O (180 mL). Stir the reaction medium at room temperature for 2 h, then cool it (ice/H2O) to 0-5° C. and neutralize it to pH 6 by adding 2N HCl. A precipitate forms, which is filtered, washed with H2O and dried under vacuum at 70° C. to give 2 (19.48, 80.7%) in solid form, of an ivory color: 1H NMR (CDCl3) δ 7.54 (d, 1H, J=8.1 Hz), 6.98 (d, 1H, J=8.1 Hz), 5.55 (s broad, 1H); m/z obs.=299.4 (M+1).
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
14 g
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reactant
Reaction Step Two
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Quantity
22.3 g
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reactant
Reaction Step Three
[Compound]
Name
ice H2O
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0 (± 1) mol
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reactant
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reactant
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Quantity
180 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

2-Bromo-pyridin-3-ol (5 g) is dissolved in water (150 ml) and thereto are added sodium carbonate (6.15 g) and iodine (7.65 g) and the mixture is stirred at room temperature for 2 hours. Thereto are added a 1N-hydrochloric acid and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane:ethyl acetate=9:1→3:1) to give 2-bromo-6-iodo-pyridin-3-ol (4.52 g). MS (m/z): 300/302 [M+H]+
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
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7.65 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

To a suspension of 2-bromopyridin-3-ol (24.1 g, 139 mmol) in 346 mL water was added potassium carbonate (38.3 g, 277 mmol), then iodine (38.7 g, 152 mmol), and this mixture was stirred at room temperature overnight. After cooling to 0° C., 2 N aqueous hydrochloric acid was added until evolution of gas ceased. Acidification was carefully continued until the pH reached ˜6, causing a precipitate to form. This precipitate was collected by filtration, washed with water and dried in a vacuum desiccator until reaching constant mass to afford 2-bromo-6-iodopyridin-3-ol (33 g, 79% yield). ES-MS (M+H)+=300.
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
346 mL
Type
solvent
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-3-hydroxypyridine (10 g, 57.5 mmol) and potassium carbonate (15.9 g, 114.9 mmol) in water (130 mL) was added iodine (15 g, 59.2 mmol) and the reaction mixture stirred at room temperature for 23 hours. A small amount of solid sodium metabisulfite was added to the reaction mixture. The reaction mixture was then cooled to 0° C. and acidified to pH 6 by the addition of 1 M aqueous hydrochloric acid. The resulting suspension was stirred at 0° C. for 1 hour then filtered to give 2-bromo-6-iodopyridin-3-ol (13.6 g, 79% yield) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 2-bromopyridin-3-ol (1.00 g, 5.80 mmol) in water (30 mL) was added Na2CO3 (1.23 g, 11.60 mmol) and I2 (1.53 g, 5.80 mmol). After 1 hour, the reaction was quenched with 1 N HCl (20 mL), extracted with EtOAc (2×100 mL), and washed with aq. NaHSO3 and brine (50 mL each). The organic layer was dried over Na2SO4, filtered and concentrated. Purification of the residue by flash chromatography on silica gel (20 to 40% EtOAc/hexanes) afforded 2-bromo-6-iodopyridin-3-ol. Rf=0.44 (25% EtOAc/hexanes). LCMS=301.9 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.56 (d, J=8.3 Hz, 1H), 6.99 (d, J=8.3 Hz, 1H), 5.65 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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